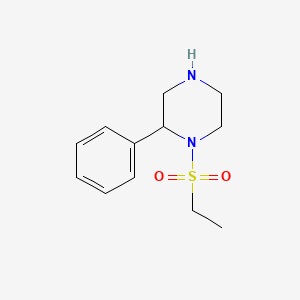![molecular formula C19H16F3N3O3 B6638229 2-[Benzyl-[2-[2-(trifluoromethyl)benzimidazol-1-yl]acetyl]amino]acetic acid](/img/structure/B6638229.png)
2-[Benzyl-[2-[2-(trifluoromethyl)benzimidazol-1-yl]acetyl]amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Benzyl-[2-[2-(trifluoromethyl)benzimidazol-1-yl]acetyl]amino]acetic acid, commonly known as BTA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BTA is a small molecule inhibitor that targets specific enzymes involved in various biological pathways. In
Wirkmechanismus
BTA acts as a small molecule inhibitor that targets specific enzymes involved in various biological pathways. BTA has been shown to inhibit the activity of DPP-4, which is involved in glucose metabolism, and the activity of histone deacetylases (HDACs), which are involved in gene expression. BTA has also been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are involved in cell signaling pathways. By inhibiting these enzymes, BTA can modulate various biological pathways and potentially have therapeutic effects.
Biochemical and Physiological Effects
BTA has been shown to have several biochemical and physiological effects in various biological systems. In cancer cells, BTA has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In diabetes research, BTA has been shown to improve glucose tolerance and insulin sensitivity in animal models. Additionally, BTA has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
BTA has several advantages for lab experiments, including its small size, specificity, and ease of synthesis. BTA can be easily synthesized using standard organic chemistry techniques, and its small size allows it to penetrate cell membranes and target specific enzymes. However, BTA also has limitations, including its potential toxicity and off-target effects. Further research is needed to fully understand the safety and efficacy of BTA in various biological systems.
Zukünftige Richtungen
There are several future directions for BTA research, including its potential therapeutic applications in various diseases, its mechanism of action, and its safety and efficacy in clinical trials. BTA has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent in humans. Additionally, understanding the mechanism of action of BTA and its effects on various biological pathways can provide insights into the development of new drugs targeting these pathways. Finally, further research is needed to fully understand the safety and efficacy of BTA in clinical trials, including its potential side effects and drug interactions.
Synthesemethoden
The synthesis of BTA involves a series of steps that require expertise in organic chemistry. The first step involves the preparation of the benzimidazole derivative, which is then reacted with benzyl bromide to obtain the benzylated intermediate. The intermediate is then coupled with N-Boc glycine and subsequently with trifluoroacetic acid to obtain the final product, BTA. The synthesis of BTA has been reported in several research articles, and the yield and purity of the product depend on the reaction conditions and purification methods used.
Wissenschaftliche Forschungsanwendungen
BTA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, BTA has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. BTA has also been shown to inhibit the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, making it a potential candidate for the treatment of type 2 diabetes. Additionally, BTA has been found to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Eigenschaften
IUPAC Name |
2-[benzyl-[2-[2-(trifluoromethyl)benzimidazol-1-yl]acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3/c20-19(21,22)18-23-14-8-4-5-9-15(14)25(18)11-16(26)24(12-17(27)28)10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIYTHKEGOTVDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)O)C(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(1-Phenylcyclopentanecarbonyl)piperidin-4-yl]acetic acid](/img/structure/B6638152.png)

![2H-benzotriazol-5-yl-[3-(1H-pyrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B6638170.png)

![2-Phenyl-1-[(1-propylpyrazol-4-yl)methyl]piperazine](/img/structure/B6638186.png)
![1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B6638190.png)

![Pyrazolo[1,5-a]pyrimidin-3-yl-[4-(pyridin-4-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6638207.png)
![[2-(2-Methoxyphenyl)piperazin-1-yl]-quinolin-5-ylmethanone](/img/structure/B6638213.png)
![N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide](/img/structure/B6638219.png)

![N-[(3S)-2,6-dioxopiperidin-3-yl]-3-phenylpropanamide](/img/structure/B6638250.png)
![ethyl N-[4-(benzenesulfonyl)phenyl]carbamate](/img/structure/B6638251.png)
![N-[(2-methylphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B6638252.png)